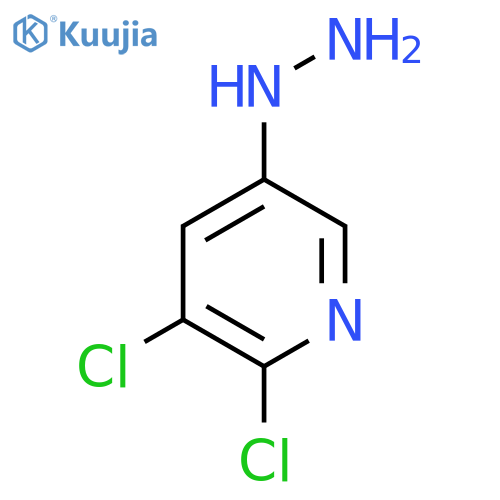

Cas no 2229522-05-6 (2,3-dichloro-5-hydrazinylpyridine)

2,3-dichloro-5-hydrazinylpyridine 化学的及び物理的性質

名前と識別子

-

- 2,3-dichloro-5-hydrazinylpyridine

- 2229522-05-6

- EN300-1980623

-

- インチ: 1S/C5H5Cl2N3/c6-4-1-3(10-8)2-9-5(4)7/h1-2,10H,8H2

- InChIKey: YFQIKKWIKQWCDV-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(N=CC(=C1)NN)Cl

計算された属性

- せいみつぶんしりょう: 176.9860526g/mol

- どういたいしつりょう: 176.9860526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 50.9Ų

2,3-dichloro-5-hydrazinylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1980623-0.1g |

2,3-dichloro-5-hydrazinylpyridine |

2229522-05-6 | 0.1g |

$1068.0 | 2023-09-16 | ||

| Enamine | EN300-1980623-2.5g |

2,3-dichloro-5-hydrazinylpyridine |

2229522-05-6 | 2.5g |

$2379.0 | 2023-09-16 | ||

| Enamine | EN300-1980623-5g |

2,3-dichloro-5-hydrazinylpyridine |

2229522-05-6 | 5g |

$3520.0 | 2023-09-16 | ||

| Enamine | EN300-1980623-0.5g |

2,3-dichloro-5-hydrazinylpyridine |

2229522-05-6 | 0.5g |

$1165.0 | 2023-09-16 | ||

| Enamine | EN300-1980623-1g |

2,3-dichloro-5-hydrazinylpyridine |

2229522-05-6 | 1g |

$1214.0 | 2023-09-16 | ||

| Enamine | EN300-1980623-10g |

2,3-dichloro-5-hydrazinylpyridine |

2229522-05-6 | 10g |

$5221.0 | 2023-09-16 | ||

| Enamine | EN300-1980623-0.25g |

2,3-dichloro-5-hydrazinylpyridine |

2229522-05-6 | 0.25g |

$1117.0 | 2023-09-16 | ||

| Enamine | EN300-1980623-1.0g |

2,3-dichloro-5-hydrazinylpyridine |

2229522-05-6 | 1g |

$0.0 | 2023-05-25 | ||

| Enamine | EN300-1980623-0.05g |

2,3-dichloro-5-hydrazinylpyridine |

2229522-05-6 | 0.05g |

$1020.0 | 2023-09-16 |

2,3-dichloro-5-hydrazinylpyridine 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

2,3-dichloro-5-hydrazinylpyridineに関する追加情報

2,3-ジクロロ-5-ヒドラジニルピリジン(CAS No. 2229522-05-6)の特性と応用

2,3-ジクロロ-5-ヒドラジニルピリジン(2,3-dichloro-5-hydrazinylpyridine)は、有機合成化学において重要な中間体として注目される化合物です。そのCAS番号2229522-05-6は、研究開発や産業用途での正確な識別に不可欠です。本記事では、この化合物の構造的特徴、反応性、および医薬品中間体や農薬開発などの分野での応用例を詳しく解説します。

近年、サステナブルケミストリーやグリーン合成への関心が高まる中、2,3-ジクロロ-5-ヒドラジニルピリジンの効率的な合成法が研究者の間で議論されています。特に、触媒反応や溶媒フリー条件を利用した環境負荷低減のアプローチは、学術論文や特許で頻繁に言及されるトピックです。また、AI予測ツールを活用した分子設計の需要増加に伴い、本化合物の電子特性や反応経路シミュレーションに関するデータへのアクセスも増加傾向にあります。

この化合物のピリジン骨格とヒドラジン基は、多様なヘテロ環化合物合成の出発点として機能します。例えば、抗炎症剤や抗菌活性を示す誘導体の合成において、選択的クロロ置換反応を利用した精密制御が可能です。さらに、発光材料や電子伝達層としての応用研究も進んでおり、有機ELデバイス分野での潜在的可能性が期待されています。

分析技術の進歩に伴い、HPLC-MSやNMR分光法を用いた2,3-ジクロロ-5-ヒドラジニルピリジンの高感度検出法が確立されています。特に安定同位体標識体の合成は、代謝トレーサーとしての利用を可能にし、創薬研究における重要性をさらに高めています。また、QSAR解析(定量的構造活性相関)との組み合わせにより、新規生物活性物質の探索効率が向上しています。

産業利用においては、スケールアップ合成時の反応条件最適化が重要な課題です。フローケミストリー技術の導入により、従来のバッチ法に比べて収率向上と廃棄物削減を同時達成した事例が報告されています。さらに、自動化合成プラットフォームとの親和性の高さから、デジタルラボ環境での利用も拡大中です。

安全性に関する最新の知見では、GLP基準に準拠した急性毒性試験データや環境分解性評価結果が公開されています。これらはREACH規制対応やサプライチェーン管理において重要な判断材料となります。特にバイオベース溶媒を使用した精製プロセスの開発は、欧州のChem4Sustainabilityイニシアチブなどと連動した注目テーマです。

今後の展望として、2,3-ジクロロ-5-ヒドラジニルピリジンを分子スキャフォールドとするライブラリー合成が加速すると予想されます。コンビナトリアルケミストリーと機械学習を組み合わせた新規探索手法や、光反応を利用した位置選択的修飾法の開発が進めば、さらに多様な機能性材料への展開が可能となるでしょう。

2229522-05-6 (2,3-dichloro-5-hydrazinylpyridine) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)